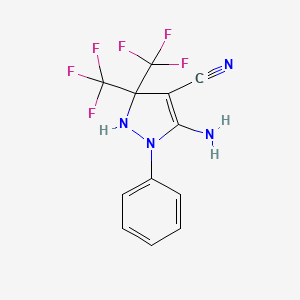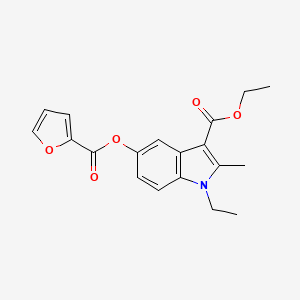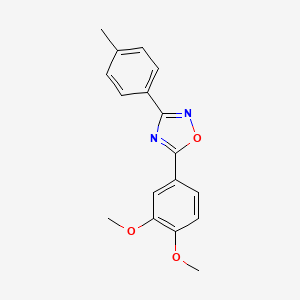![molecular formula C26H28N2O4 B5559251 2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)
2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of compounds known for their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities. They are synthesized through various methods, including cyclization of NO-1886 derivatives and reactions of 2-aminobenzohydrazides with Schiff bases. These compounds have been extensively studied for their structure-activity relationships, particularly in the context of their hypolipidemic and analgesic properties (Kurogi et al., 1996).
Synthesis Analysis
The synthesis of quinazolinones involves several key steps, including the cyclization of NO-1886 derivatives and the reaction of 2-aminobenzohydrazides with Schiff bases. These methods yield various quinazolinone derivatives with significant biological activities, such as hypolipidemic and analgesic effects (Kurogi et al., 1996).
Molecular Structure Analysis
Quinazolinones' molecular structure is critical to their function. For example, the introduction of methoxy groups at specific positions on the quinazolinone ring system significantly impacts their hypolipidemic activity. The highest activity is observed with substitutions at the 3-position by a methyl or benzyl group (Kurogi et al., 1996).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, leading to a broad spectrum of biological activities. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, results in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles, showcasing their versatile chemical reactivity (Reddy et al., 1986).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and melting points, are influenced by their molecular structure. For instance, the presence of methoxy groups and specific substitutions can affect these properties, which in turn, impact their biological activities and pharmaceutical applications.
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including the ability to act as ligands for metal ions, which can lead to the development of new materials with unique photophysical properties. These chemical properties are essential for the compound's biological activities and potential applications in medicinal chemistry (Anthony, 2012).
科学的研究の応用
Antioxidant Properties
Quinazolinones have been evaluated for their antioxidant properties, revealing that specific substituents at position 2 of the quinazolinone scaffold significantly influence their antioxidant activity. The presence of hydroxyl groups in addition to methoxy substituents enhances antioxidant activity, and certain derivatives exhibit metal-chelating properties (Janez Mravljak et al., 2021).
Hypolipidemic Activities
Novel quinazolinones have been synthesized and shown to lower triglyceride and total cholesterol levels, indicating their potential as hypolipidemic agents. The structure-activity relationship of these compounds suggests that specific substitutions enhance their hypolipidemic activity (Y. Kurogi et al., 1996).
Analgesic Activity
Certain quinazolinone derivatives have been synthesized and demonstrated significant analgesic activity, suggesting their application in pain management research (Osarumwense Peter Osarodion, 2023).
Corrosion Inhibition
Quinazolinone derivatives have also been explored as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of their application in material science and engineering (N. Errahmany et al., 2020).
Photophysical Properties
The synthesis and investigation of substituted quinazolinone derivatives and their complexes have revealed significant insights into their photophysical properties. These findings are valuable for the development of novel optical materials and sensors (T. N. Moshkina et al., 2021).
特性
IUPAC Name |
2-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-4-14-28-25(27-23-11-6-5-10-22(23)26(28)29)18-12-13-24(31-3)19(15-18)17-32-21-9-7-8-20(16-21)30-2/h5-13,15-16,25,27H,4,14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYILXTIHIFNPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-1,2,3,4-tetrahydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)




![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)
![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)
![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)